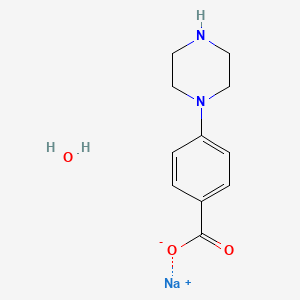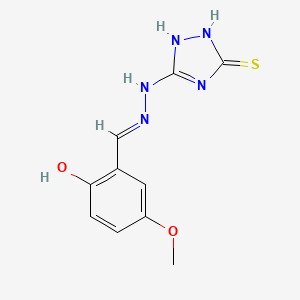![molecular formula C15H18N2O4 B6136074 methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate](/img/structure/B6136074.png)
methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the benzodiazepine family, which is known for its ability to modulate the activity of the central nervous system.
Mécanisme D'action
The mechanism of action of methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate is believed to involve its interaction with GABA receptors. Specifically, this compound is thought to bind to the benzodiazepine site of the receptor, which enhances the activity of GABA. This results in a decrease in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
Methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, it has been shown to have anxiolytic effects in animal models of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. However, there are also limitations to its use in lab experiments. For example, it can be difficult to obtain sufficient quantities of this compound for large-scale experiments, and its effects can be highly dependent on the specific cell or tissue type being studied.
Orientations Futures
There are several future directions for research on methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate. One potential area of investigation is the development of more potent analogs of this compound for use in cancer therapy. Another area of interest is the study of the effects of this compound on other neurotransmitter systems in the brain. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound in order to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate involves the reaction of 3-carbomethoxybenzoyl chloride with 2-amino-5-methyl-1,4-diazepane in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against a range of diseases including cancer, Alzheimer's disease, and anxiety disorders. In addition, this compound has been used as a tool in the study of GABA (gamma-aminobutyric acid) receptors, which play a critical role in the regulation of the central nervous system.
Propriétés
IUPAC Name |
methyl 3-(2-methyl-5-oxo-1,4-diazepane-1-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-9-16-13(18)6-7-17(10)14(19)11-4-3-5-12(8-11)15(20)21-2/h3-5,8,10H,6-7,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFZLDHNWUUBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CCN1C(=O)C2=CC(=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6135994.png)
![N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6136004.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6136015.png)
![2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}pyridine](/img/structure/B6136017.png)
![5-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B6136023.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B6136043.png)
![N-2-naphthyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6136045.png)

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B6136080.png)
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B6136086.png)
![N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B6136091.png)
![2-[2-({2-[(4-fluorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6136094.png)